

H-Phe-Leu-NH₂·HBr in neuroprotection research models

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: H-Phe-Leu-NH₂·HBr

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Mechanistic Insights and Experimental Evidence

Research indicates that the **Phe-Leu motif** is a key functional unit. This dipeptide sequence mimics endogenous neurotrophic factors and activates the **PI3K/AKT/mTOR pathway**, a critical signaling cascade for neuronal survival, growth, and metabolism [1].

The proposed mechanism involves:

- Hydrophobic Interactions:** The leucine residue facilitates binding to the pleckstrin homology domain of AKT [1].
- Stabilization:** The phenylalanine moiety helps stabilize the interaction with mTOR's FRB domain [1].

Experimental data from models of oxidative stress (6-OHDA-induced) in SH-SY5Y neuroblastoma cells demonstrates the functional outcomes of this pathway activation [1]:

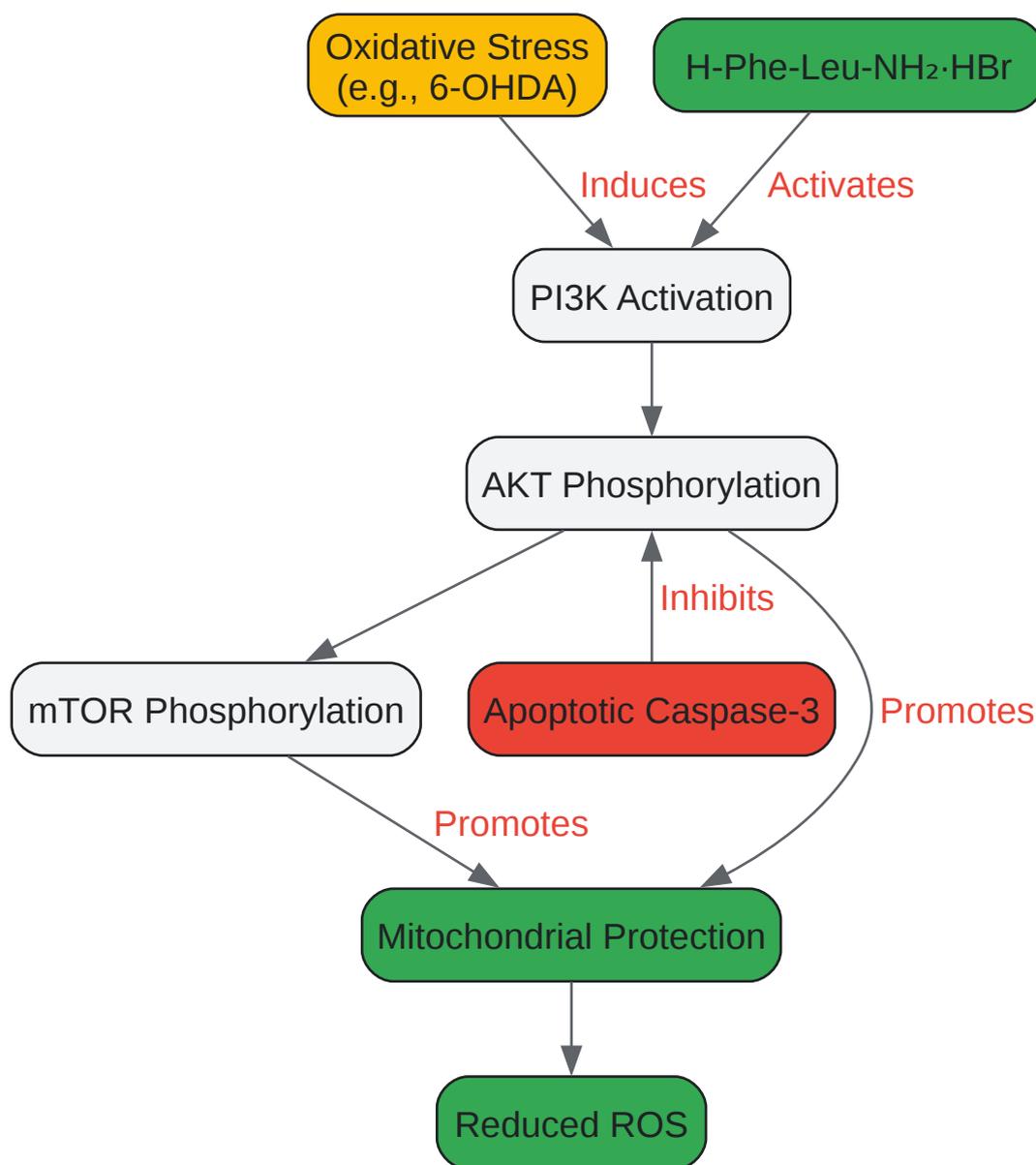
Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models

Parameter	6-OHDA Model (Control)	6-OHDA + H-Phe-Leu-NH ₂ ·HBr Analog	Change
ROS Production	100 ± 8.2 RFU	60 ± 5.1 RFU	-40%

Parameter	6-OHDA Model (Control)	6-OHDA + H-Phe-Leu-NH ₂ ·HBr Analog	Change
Mitochondrial Membrane Potential	100 ± 6.5%	135 ± 7.8%	+35%
Caspase-3 Activity	100 ± 4.3%	65 ± 3.9%	-35%

These results demonstrate the compound's efficacy in reducing oxidative stress, preserving mitochondrial health, and attenuating apoptosis [1].

The following diagram illustrates this core neuroprotective signaling pathway:



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Figure 1: Proposed signaling pathway for H-Phe-Leu-NH₂·HBr neuroprotection. The dipeptide activates the PI3K/AKT/mTOR pathway, leading to reduced oxidative stress, improved mitochondrial function, and inhibition of apoptosis [1].

Proposed Experimental Protocols

Here are detailed methodologies for evaluating the neuroprotective effects of H-Phe-Leu-NH₂·HBr in cellular models.

Protocol 1: Assessing Neuroprotection in an Oxidative Stress Model

This protocol uses 6-hydroxydopamine (6-OHDA) to induce oxidative stress and mimic aspects of Parkinson's disease pathology [1].

1. Cell Culture and Pre-treatment

- **Cell Line:** SH-SY5Y neuroblastoma cells.
- **Culture Conditions:** Maintain in DMEM/F12 medium with 10% FBS, 1% penicillin/streptomycin at 37°C and 5% CO₂.
- **Experimental Groups:**
 - Negative Control: Untreated cells.
 - Injury Model: Cells treated with 6-OHDA only.
 - Treatment Groups: Cells pre-treated with H-Phe-Leu-NH₂·HBr (e.g., 1-100 µM) for 2-4 hours prior to 6-OHDA exposure.
 - Positive Control: Cells pre-treated with a known neuroprotective agent (e.g., 10 µM of a PI3K pathway activator).

2. Oxidative Stress Induction and Analysis

- **Induction:** After pre-treatment, expose cells to 50-100 µM 6-OHDA for 24 hours.
- **Viability Assay:** Use an MTT assay. Add 0.5 mg/mL MTT solution, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.
- **Apoptosis Measurement:**
 - **Caspase-3 Activity:** Use a commercial Caspase-3 colorimetric assay kit. Lyse cells and incubate with DEVD-pNA substrate; measure absorbance at 405 nm [1].
 - **Alternative Method:** Flow cytometry with Annexin V/PI staining.

3. Data Analysis

- Normalize all data to the negative control group (set to 100%).
- Express treatment group results as a percentage of the negative control. Statistical significance is determined using one-way ANOVA with post-hoc tests ($p < 0.05$).

Protocol 2: Investigating the PI3K/AKT/mTOR Signaling Pathway

This protocol validates the proposed mechanism of action through protein analysis.

1. Cell Treatment and Protein Extraction

- **Treatment:** Expose SH-SY5Y cells to H-Phe-Leu-NH₂-HBr (at the effective concentration determined in Protocol 1) for 30 minutes to 2 hours. Include positive (e.g., IGF-1) and negative controls.
- **Inhibition (Optional):** To confirm pathway specificity, include a group pre-treated with a PI3K inhibitor (e.g., LY294002) before dipeptide application.
- **Protein Extraction:** Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Quantify protein concentration using a BCA assay.

2. Western Blotting

- **Electrophoresis:** Separate 20-40 µg of total protein per lane on 8-12% SDS-PAGE gels.
- **Transfer:** Transfer proteins to a PVDF membrane.
- **Blocking and Incubation:**
 - Block membrane with 5% BSA in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C:
 - Phospho-AKT (Ser473)
 - Total AKT
 - Phospho-mTOR (Ser2448)
 - Total mTOR
 - β-Actin (loading control)
- **Detection:** Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and visualize with a chemiluminescence imager.

3. Data Analysis

- Quantify band intensities using image analysis software.
- Calculate the ratio of phosphorylated protein to total protein for both p-AKT/AKT and p-mTOR/mTOR.
- Normalize these ratios to the control group to determine fold-change in pathway activation.

Research Applications and Considerations

Key Applications:

- **Lead Compound:** Serves as a minimal scaffold for developing more stable and potent neuroprotective peptides [1] [2].
- **Mechanistic Tool:** Useful for studying the role of the PI3K/AKT/mTOR pathway in neuronal survival [1].

- **Model Compound:** Its dipeptide structure makes it a relevant molecule for studying peptide stability, permeability, and transporter-mediated uptake [2].

Critical Considerations:

- **Metabolic Stability:** Linear dipeptides are often susceptible to rapid proteolytic degradation. Consider structural modifications (e.g., N-terminal protection, backbone methylation, cyclization) explored for analogous dipeptides to improve stability [2].
- **Cell Permeability:** Assess uptake mechanisms, such as potential involvement of peptide transporters (e.g., PEPT1), which could influence bioavailability [2].
- **Salt Form:** The HBr salt form enhances water solubility, which is crucial for in vitro applications [1].

Future Research Directions

- **Structural Optimization:** Investigate constrained analogues of H-Phe-Leu-NH₂, similar to strategies used for H-Phe-Phe-NH₂, to improve metabolic stability and membrane permeability while retaining high affinity for biological targets [2].
- **In Vivo Validation:** Extend findings to animal models of neurodegenerative diseases, such as Parkinson's disease models, to evaluate efficacy and pharmacokinetics.
- **Synergistic Combinations:** Explore potential synergistic neuroprotective effects when combined with other protective agents, such as molecular hydrogen or graphenic materials [3] [4].

Comparison with Related Compounds

Table 2: Comparison with Structurally Similar Dipeptides

Compound	Structure	Key Features / Research Context
H-Phe-Leu-NH ₂ ·HBr	Phe-Leu dipeptide amide	Neuroprotection via PI3K/AKT/mTOR, reduces ROS and apoptosis [1].
H-Phe-Phe-NH ₂	Phe-Phe dipeptide amide	High-affinity ligand for substance P (1-7) binding site; reduces neuropathic pain; used as a scaffold for stable mimetics [2].
Constrained Analogues	Cyclized (e.g., pyrrolidine) or N-	Improved metabolic stability and intestinal permeability; rational design for drug development [2].

Compound	Structure	Key Features / Research Context
	methylated	

Conclusion

H-Phe-Leu-NH₂·HBr represents a promising neuroprotective agent. Its defined mechanism of action and the availability of robust experimental protocols provide a solid foundation for advancing research. Future work should focus on optimizing its drug-like properties and validating its efficacy in more complex disease models.

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To cite this document: Smolecule. [H-Phe-Leu-NH₂·HBr in neuroprotection research models].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1489102#h-phe-leu-nh2-hbr-in-neuroprotection-research-models>]

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